6-Octylfuro[2,3-d]pyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
473000-26-9 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6-octyl-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H20N2O2/c1-2-3-4-5-6-7-8-12-9-11-10-15-14(17)16-13(11)18-12/h9-10H,2-8H2,1H3,(H,15,16,17) |
InChI Key |
QSJZVAZRTPZMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(O1)NC(=O)N=C2 |
Origin of Product |
United States |
Mechanistic Investigations of 6 Octylfuro 2,3 D Pyrimidin 2 1h One S Biological Actions
Elucidation of Cellular Targets for Antiviral Activity
The precise cellular targets of 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one are the subject of ongoing investigation. Unlike many traditional antiviral nucleoside analogues that directly inhibit viral enzymes, some furo[2,3-d]pyrimidine (B11772683) derivatives exhibit a non-nucleoside mechanism of action. nih.gov This suggests that their antiviral effects may not be dependent on intracellular phosphorylation, a common activation step for nucleoside analogues. nih.gov
Proposed Role of Cellular Membrane Compartments
While direct evidence for the involvement of cellular membrane compartments in the antiviral activity of this compound is not yet established, the lipophilic nature of the octyl side chain suggests a potential interaction with cellular membranes. This interaction could be crucial for the compound's entry into the cell or its localization to specific subcellular sites where viral replication occurs. The disruption of membrane-associated viral replication complexes is a known antiviral strategy, and the physicochemical properties of this compound make this a plausible area for future research.
Proposed Involvement of Membrane-Associated Proteins
The interaction of furo[2,3-d]pyrimidine derivatives with cellular proteins is an active area of study. While the specific membrane-associated protein targets for the antiviral activity of this compound have not been identified, related compounds in the broader furo[2,3-d]pyrimidine class have been shown to inhibit cellular kinases, such as PI3K/AKT and VEGFR-2, in the context of anticancer research. nih.govnih.govrsc.orgnih.gov These kinases can be membrane-associated and play roles in viral replication cycles. It is conceivable that this compound may interact with similar host cell proteins to exert its antiviral effects, potentially by modulating signaling pathways that are hijacked by the virus for its own propagation.
Differentiation from Direct Viral Enzyme or Entry Inhibition Mechanisms
A key aspect of the mechanistic investigation of this compound is distinguishing its action from that of direct-acting antivirals. For some related bicyclic nucleoside analogues, there is a lack of unequivocal confirmation that viral DNA polymerase is the direct target. nih.gov This opens the possibility for alternative mechanisms.
Unlike entry inhibitors that block the initial stages of viral infection, the activity of this compound is likely to occur post-entry. The structural similarities to nucleosides would suggest an intracellular site of action. However, the potential for a non-nucleoside mechanism indicates that it may not compete with natural nucleoside triphosphates for incorporation into the viral genome, a hallmark of many DNA polymerase inhibitors. nih.gov
Impact on Cellular Processes and Physiology
The influence of this compound on host cell processes is an important consideration for understanding its antiviral activity and potential for therapeutic development. Studies on other furo[2,3-d]pyrimidine derivatives in the context of cancer have revealed significant effects on cellular physiology. For instance, certain compounds in this class have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govnih.govnih.gov These effects are often linked to the inhibition of key cellular kinases that regulate cell growth and survival. nih.govnih.govrsc.org
While these findings are from cancer studies, they provide a framework for investigating the impact of this compound on virus-infected cells. By modulating cellular pathways, the compound could create an intracellular environment that is non-conducive to viral replication. For example, inducing cell cycle arrest could limit the availability of cellular resources that the virus needs to replicate its genetic material.
Further research is necessary to determine if the antiviral mechanism of this compound involves similar perturbations of host cell physiology.
Structure Activity Relationship Sar Studies for 6 Octylfuro 2,3 D Pyrimidin 2 1h One and Analogues
Influence of 6-Alkyl Chain Length and Structure on Biological Activity
The length and structure of the alkyl substituent at the 6-position of the furo[2,3-d]pyrimidin-2(1H)-one core have a profound impact on the biological activity of these compounds. Research has demonstrated that variations in the carbon chain length can significantly modulate the potency of these molecules against various biological targets.
For instance, in the context of antiviral activity, particularly against Varicella-Zoster Virus (VZV), a clear dependency on the 6-alkyl chain length has been observed. Studies on a series of 6-alkylfuro[2,3-d]pyrimidin-2(1H)-one nucleoside analogues revealed that potency against VZV is markedly influenced by the lipophilicity conferred by the alkyl chain. While the specific activity of the 6-octyl analogue is a key benchmark, lengthening or shortening this chain can lead to a decrease in antiviral efficacy. This suggests an optimal lipophilicity is required for effective interaction with the viral target or for efficient transport across cellular membranes.
Furthermore, the structure of the alkyl chain is also a critical determinant of activity. The introduction of unsaturation, such as an ethynyl, ethenyl, or ethyl spacer, at the C6 position of the furopyrimidine core has been explored. It was found that the anti-VZV potency decreased with increasing rigidity of the side chain at C6, in the order of dec-1-yn-1-yl < dec-1-en-1-yl < decan-1-yl. nih.gov This indicates that a more flexible alkyl chain is generally more favorable for this specific biological activity.
Table 1: Influence of 6-Alkyl Chain Structure on Anti-VZV Activity
| Compound Type | Linker at C6 | Relative Potency |
|---|---|---|
| Analogue 1 | dec-1-yn-1-yl | Lower |
| Analogue 2 | dec-1-en-1-yl | Moderate |
Effects of Substitutions at the Pyrimidine (B1678525) and Furan (B31954) Moieties
Modifications to the pyrimidine and furan rings of the furo[2,3-d]pyrimidine (B11772683) scaffold have been extensively investigated to understand their impact on biological activity. These substitutions can influence various properties of the molecule, including its binding affinity to target enzymes and its cellular uptake.
In the realm of anticancer research, substitutions on the pyrimidine ring have proven to be a fruitful strategy for enhancing potency. For example, the introduction of an amino group at the C4 position of the pyrimidine ring has been a key modification in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The nature of the substituent on this amino group is also critical, with chiral benzylamino groups showing stereospecific interactions that enhance inhibitory activity. nih.gov Specifically, the (R)-1-phenylethylamine substituent at C-4, in combination with a specific substitution on the 6-aryl moiety, resulted in an inhibitor equipotent to Erlotinib. nih.gov
Similarly, modifications to the furan moiety can also significantly alter the biological profile of these compounds. While the core structure of 6-octylfuro[2,3-d]pyrimidin-2(1H)-one features an unsubstituted furan ring, studies on related scaffolds have shown that substituents at the C5 position can influence activity. For instance, in the pyrrolo[2,3-d]pyrimidine series, which is structurally related to the furo[2,3-d]pyrimidines, substitutions at the 5-position have been shown to be critical for activity against various kinases.
Table 2: Effect of Substitutions on the Furo[2,3-d]pyrimidine Core on EGFR Inhibition
| Position of Substitution | Substituent | Effect on Activity |
|---|---|---|
| C4 (Pyrimidine) | (R)-1-phenylethylamine | Increased Potency |
| C4 (Pyrimidine) | Unsubstituted Amine | Lower Potency |
SAR in the Context of Nucleoside Analogues
The conversion of furo[2,3-d]pyrimidin-2(1H)-ones into their corresponding nucleoside analogues has been a pivotal strategy in the development of antiviral agents. In this context, the nature of the sugar moiety and its attachment to the heterocyclic base play a crucial role in determining the compound's biological activity and mechanism of action.
For 6-substituted furo[2,3-d]pyrimidin-2(1H)-one nucleosides, the 2'-deoxynucleoside derivatives have shown remarkable potency and selectivity against VZV. nih.gov This activity is often dependent on the viral-encoded thymidine (B127349) kinase for phosphorylation, indicating a targeted mechanism of action. The presence of a long-chain alkyl group at the C6 position, such as an octyl group, is a key feature for this high potency. nih.gov
Furthermore, modifications to the sugar ring itself can alter the spectrum of antiviral activity. For example, analogous 2',3'-dideoxynucleoside derivatives have demonstrated activity against human cytomegalovirus (HCMV). nih.gov This shift in activity highlights the importance of the sugar moiety in directing the compound to different viral targets. The substitution at the N3 position of the pyrimidine ring with different sugar analogues, such as β-D-ribofuranosyl or β-D-arabinofuranosyl, has also been explored, leading to variations in antiviral potency. nih.gov
Table 3: SAR of Furo[2,3-d]pyrimidine Nucleoside Analogues
| Sugar Moiety | C6 Substituent | Primary Antiviral Activity |
|---|---|---|
| 2'-deoxyribose | Long-chain alkyl | VZV |
| 2',3'-dideoxyribose | Long-chain alkyl | HCMV |
Comparative SAR Across Different Biological Targets
The furo[2,3-d]pyrimidine scaffold has demonstrated remarkable versatility, with different substitution patterns leading to potent activity against a range of biological targets, including viruses and cancer-related kinases. A comparative analysis of the SAR for these different activities reveals both overlapping and distinct structural requirements.
For antiviral activity, particularly against VZV, a long, flexible alkyl chain at the C6 position of a 2'-deoxynucleoside analogue is highly favorable. nih.govnih.gov This suggests that lipophilicity and the ability to adopt a specific conformation are key for interacting with the viral thymidine kinase.
In contrast, for anticancer activity, particularly as EGFR inhibitors, the focus of SAR has been on the introduction of an arylamino group at the C4 position and an aryl group at the C6 position. nih.gov The specific nature of the amine at C4 and the substitution pattern on the C6-aryl ring are critical for achieving high potency against this kinase target. nih.gov This indicates that for kinase inhibition, specific hydrogen bonding and aromatic interactions are the primary drivers of binding affinity.
Interestingly, while the structural requirements for optimal antiviral and anticancer activity are different, there are some common underlying principles. For example, in both cases, the furo[2,3-d]pyrimidine core serves as a crucial scaffold for orienting the key pharmacophoric elements. The substitutions at the C6 position, whether an alkyl chain or an aryl group, are consistently important for modulating the potency of these compounds, albeit for different reasons.
Table 4: Comparative SAR for Antiviral and Anticancer Activity
| Structural Feature | Optimal for Anti-VZV Activity | Optimal for EGFR Inhibition |
|---|---|---|
| Core Structure | Furo[2,3-d]pyrimidin-2(1H)-one nucleoside | Furo[2,3-d]pyrimidine |
| C4 Substitution | Not a primary focus | Arylamino group |
| C6 Substitution | Long, flexible alkyl chain | Substituted aryl group |
| Key Interactions | Lipophilic and conformational fit | Hydrogen bonding and aromatic interactions |
Computational and in Silico Approaches in the Study of Furo 2,3 D Pyrimidin 2 1h One Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of furo[2,3-d]pyrimidine (B11772683) derivatives, docking studies are crucial for elucidating how these ligands interact with the binding sites of biological targets, typically proteins such as kinases.
Research has shown that furo[2,3-d]pyrimidine derivatives are capable of fitting into the ATP binding sites of various protein kinases, which are often implicated in cancer pathways. For example, molecular docking and dynamics studies of novel furo[2,3-d]pyrimidine derivatives targeting PI3K and AKT-1 kinases revealed specific binding patterns with key amino acids in the active sites. Similarly, docking studies have been performed on these derivatives against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. A molecular docking study was conducted to gain insight into the potential binding mode of these compounds with VEGFR-2. nih.gov
The interactions observed in these studies are fundamental to the ligand's inhibitory action and typically involve a combination of hydrogen bonds and hydrophobic interactions. For instance, a study on coumarin-furo[2,3-d]pyrimidone hybrids identified three hydrogen bond interactions with amino acid residues T790, A743, and D855 within the ATP binding domain of the Epidermal Growth Factor Receptor (EGFR).
The table below summarizes findings from various molecular docking studies on furo[2,3-d]pyrimidine derivatives, highlighting the target proteins and key interacting residues.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| PI3K/AKT-1 | Specific key amino acids | Not specified | nih.gov |
| EGFR | T790, A743, D855 | Hydrogen Bonding | |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.gov |
These studies collectively demonstrate that the furo[2,3-d]pyrimidine scaffold serves as an effective structural backbone for designing kinase inhibitors, with specific substitutions influencing the binding affinity and selectivity for different targets.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For furo[2,3-d]pyrimidine derivatives, DFT calculations provide deep insights into their intrinsic chemical properties, reactivity, and the mechanisms of their synthesis. Although detailed DFT studies specifically on 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one are not widely published, the application of this method to the broader pyrimidine (B1678525) class illustrates its utility.
DFT calculations can be used to determine a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. For related pyrimidine derivatives, these calculations have been employed to explain their reactivity and potential as corrosion inhibitors.
Furthermore, DFT has been used to support proposed reaction mechanisms in the synthesis of the furo[2,3-d]pyrimidine scaffold, validating the feasibility of specific chemical transformations.
The following table outlines the types of insights gained from DFT calculations on related pyrimidine systems.
| Calculated Parameter | Mechanistic Insight Provided |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Energy Gap | Chemical reactivity and stability |
| Electron Density Distribution | Identification of reactive sites |
| Transition State Energies | Validation of reaction pathways |
These theoretical calculations are vital for understanding the fundamental chemical behavior of the furo[2,-d]pyrimidine core, guiding the synthesis of new derivatives with desired electronic and reactive properties.
Prediction of Binding Affinities and Pharmacophore Modeling
Predicting the binding affinity of a ligand to its target is a central goal of in silico drug design. This is often achieved through a combination of techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.
A QSAR model is a mathematical equation that relates the chemical structure of a compound to its biological activity. For furo[2,3-d]pyrimidine and thienopyrimidine derivatives, QSAR studies have been conducted to predict their inhibitory activity against targets like VEGFR-2. nih.gov These models use calculated molecular descriptors to forecast the potency of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This "pharmacophore" acts as a 3D query to screen large compound libraries for molecules with the correct spatial arrangement of functional groups. While specific pharmacophore models for this compound are not detailed in the literature, the general approach has been successfully applied to structurally similar pyrimidine-based inhibitors. For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues to understand their requirements for selective inhibition of the PDE4B enzyme. nih.gov Such models are crucial for designing novel molecules with enhanced binding affinity and specificity.
Correlation of Computational Data with Experimental Biological Activity
The ultimate validation of any computational model lies in its ability to predict experimental outcomes accurately. In the study of furo[2,3-d]pyrimidine derivatives, a strong correlation is often observed between in silico predictions and in vitro biological activity.
For example, molecular docking scores, which estimate the binding energy of a ligand to its target, frequently correlate with experimentally determined inhibitory concentrations (IC50 values). Studies on various pyrimidine derivatives have shown that compounds exhibiting high binding affinities (i.e., more negative docking scores) in simulations also tend to be the most potent inhibitors in enzymatic assays. nih.gov
One study on a series of furo[2,3-d]pyrimidine derivatives designed as PI3K/AKT dual inhibitors found that the lead compound, identified through computational design and docking, demonstrated potent anticancer activity in multiple cell lines. nih.gov Its high inhibitory activity against the target enzymes, with IC50 values in the nanomolar and low micromolar range, was consistent with the favorable binding patterns predicted by the in silico models. nih.gov Similarly, a QSAR study on furo[2,3-d]pyrimidine derivatives targeting VEGFR-2 successfully developed models with high correlation coefficients (R²) and predictive power, demonstrating a strong link between the structural descriptors and biological activity. nih.gov
The table below presents a conceptual comparison, based on published findings for furo[2,3-d]pyrimidine derivatives, illustrating the correlation between computational predictions and experimental results.
| Compound Series | Computational Metric | Predicted Outcome | Experimental Metric | Observed Outcome | Reference |
| Furo[2,3-d]pyrimidine Derivatives | Molecular Docking Score | High Binding Affinity | IC50 (PI3Kα/β, AKT) | Potent Inhibition (0.071-0.411 µM) | nih.gov |
| Furo[2,3-d]pyrimidine Derivatives | QSAR Model | High Predicted Activity | % Inhibition (VEGFR-2) | High Actual Inhibition | nih.gov |
| Dihydrofuro[3,4-d]pyrimidines | 3D-QSAR Model | High Predicted Activity (r²_pred = 0.751) | IC50 (HIV-1 RT) | Potent Inhibition | nih.gov |
| 2-Phenylpyrimidine Analogues | 3D-QSAR Model | High Predictive Power (R²_pred = 0.70) | pIC50 (PDE4B) | High Potency (up to 8.52) | nih.gov |
This strong correlation between computational predictions and experimental validation underscores the power of in silico approaches to guide the rational design of potent and selective furo[2,3-d]pyrimidin-2(1H)-one derivatives for various therapeutic targets.
Future Directions and Research Perspectives
Optimization of 6-Octylfuro[2,3-d]pyrimidin-2(1H)-one Derivatives for Enhanced Efficacy
The optimization of this compound will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the broader furo[2,3-d]pyrimidine (B11772683) class have demonstrated that modifications at various positions on the bicyclic core can significantly impact biological activity. nih.gov
For derivatives of this compound, key areas for optimization include:
Modification of the Octyl Chain: The lipophilic octyl group at the C6 position is a critical determinant of the compound's properties. Future research could explore the impact of altering the chain length, introducing branching, or incorporating cyclic moieties to probe the binding pocket of target proteins. Furthermore, the introduction of heteroatoms or functional groups within the alkyl chain could modulate solubility and metabolic stability.
Functionalization of the Furan (B31954) Ring: The furan moiety can also be a target for modification. Introduction of small alkyl or halogen groups could fine-tune the electronic and steric properties of the molecule.
Introduction of Diverse Moieties: Hybrid molecules can be created by incorporating other pharmacologically active fragments. For instance, combining the furo[2,3-d]pyrimidine core with moieties like 1,3,4-thiadiazole (B1197879) has been shown to yield potent anticancer agents. rsc.org
An example of the impact of C6 substitution is seen in a related series of compounds where long-chain alkyl or 4-alkylphenyl groups at C6 of 2'-deoxynucleosides of furo[2,3-d]pyrimidin-2(3H)-one resulted in significant anti-VZV (varicella-zoster virus) activity. nih.gov This underscores the potential for the octyl group in this compound to be a key contributor to its biological profile.
Exploration of Novel Biological Targets for Therapeutic Applications
The furo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of biological targets, particularly protein kinases. The structural similarity to ATP allows these compounds to compete for the ATP-binding site of kinases. researchgate.net Future research on this compound should involve screening against a panel of clinically relevant targets to uncover new therapeutic applications.
| Potential Biological Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | PI3K/AKT nih.govrsc.org, VEGFR-2 nih.gov, EGFR nih.gov, CDK2 semanticscholar.org | Cancer |
| Viral Enzymes | Viral Nucleoside Kinases nih.gov | Antiviral |
A study on 3-methyl-6-(octyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one, a structurally similar compound, revealed anti-HCMV (human cytomegalovirus) activity, suggesting that non-nucleoside derivatives of this scaffold could be developed as antiviral agents. nih.gov This finding strongly supports the investigation of this compound for similar antiviral properties.
Furthermore, the exploration of dual-target inhibitors is a promising avenue. For example, certain furo[2,3-d]pyrimidine derivatives have been identified as dual PI3K/AKT inhibitors, which can be advantageous in overcoming drug resistance in cancer therapy. rsc.org
Advanced Synthetic Strategies for Diversification and Library Generation
The generation of a diverse library of this compound derivatives is essential for comprehensive SAR studies and the discovery of novel biological activities. Several advanced synthetic strategies have been developed for the furo[2,3-d]pyrimidine scaffold that can be adapted for this purpose.
Multicomponent Reactions (MCRs): MCRs offer an efficient and environmentally friendly approach to generate molecular diversity. Three-component condensation reactions have been successfully used to synthesize furo[2,3-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is a powerful tool for introducing alkynyl groups, which can then be further functionalized or serve as a rigid linker to other moieties. researchgate.net This method has been used to prepare 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one derivatives. nih.gov
Intramolecular Cyclization: Intramolecular O-heteroannulation of N-1-alkyl-C-5-alkynylpyrimidine derivatives is an effective strategy for constructing the furo[2,3-d]pyrimidine core. researchgate.net
Catalyst-Free Synthesis: The development of catalyst-free synthetic methods, such as the [3+2] cyclization of pyrimidine-4,6-diol with nitroolefins in water, provides a green and efficient route to furo[2,3-d]pyrimidine derivatives. researchgate.net
These synthetic methodologies can be employed to systematically vary the substituents around the this compound core, enabling the creation of a focused library for biological screening and optimization.
Integration of Multidisciplinary Approaches in Furo[2,3-d]pyrimidinone Research
To accelerate the drug discovery process for this compound and its analogs, the integration of multiple scientific disciplines is crucial.
Computational Chemistry: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets. rsc.orgnih.gov This information can guide the rational design of more potent and selective inhibitors. For instance, molecular dynamics studies on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines helped to elucidate the favorable cation-π interactions responsible for their EGFR inhibitory activity. nih.gov
Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of ligand-protein complexes. This detailed structural information is invaluable for understanding the molecular basis of inhibition and for structure-based drug design.
High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen large libraries of furo[2,3-d]pyrimidine derivatives against a panel of biological targets, enabling the identification of initial hits for further development.
In Vivo Studies: Promising lead compounds will need to be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles. For example, in vivo studies of novel furo[2,3-d]pyrimidine-based chalcones have demonstrated their anti-breast cancer potential. rsc.org
By combining the expertise of medicinal chemists, computational biologists, structural biologists, and pharmacologists, a more holistic and efficient approach to the development of this compound-based therapeutics can be achieved.
Q & A
Q. How does this compound compare to analogs like dihydropyrimidin-2(1H)-ones?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
